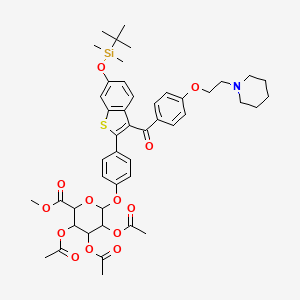
Methyl-1-(6-tert-butyldimethylsylyl-4'-hydroxyraloxifene)-2,3,4-tri-O-acetyl-beta-D-glycopyranuronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-1-(6-tert-butyldimethylsylyl-4’-hydroxyraloxifen)-2,3,4-tri-O-acetyl-D-glycopyranuronat ist eine komplexe organische Verbindung, die hauptsächlich in Forschungsumgebungen verwendet wird. Es ist ein Zwischenprodukt bei der Synthese von Raloxifen-Metaboliten, die nichtsteroidale Östrogenrezeptor-Misch-Agonisten/Antagonisten sind .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-1-(6-tert-butyldimethylsylyl-4’-hydroxyraloxifen)-2,3,4-tri-O-acetyl-D-glycopyranuronat umfasst mehrere Schritte. Der Prozess beginnt typischerweise mit dem Schutz von Hydroxylgruppen unter Verwendung von tert-Butyldimethylsilylchlorid. Es folgt die Acetylierung der Glycopyranuronat-Einheit. Die Reaktionsbedingungen erfordern oft wasserfreie Lösungsmittel und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind nicht gut dokumentiert, wahrscheinlich aufgrund ihrer spezialisierten Verwendung in der Forschung. Die allgemeinen Prinzipien der organischen Synthese, wie die Aufrechterhaltung der Reinheit und Ausbeute, gelten jedoch.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-1-(6-tert-butyldimethylsylyl-4’-hydroxyraloxifene)-2,3,4-tri-O-acetyl–D-glycopyranuronate involves multiple steps. The process typically starts with the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. This is followed by acetylation of the glycopyranuronate moiety. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as maintaining purity and yield, apply.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-1-(6-tert-butyldimethylsylyl-4’-hydroxyraloxifen)-2,3,4-tri-O-acetyl-D-glycopyranuronat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann verwendet werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Diese Reaktion kann verwendet werden, um sauerstoffhaltige Gruppen zu entfernen oder Doppelbindungen zu reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um den gewünschten Reaktionsweg zu gewährleisten .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel könnte die Oxidation hydroxylierte Derivate liefern, während die Reduktion deoxygenierte Verbindungen erzeugen könnte .
Wissenschaftliche Forschungsanwendungen
Methyl-1-(6-tert-butyldimethylsylyl-4’-hydroxyraloxifen)-2,3,4-tri-O-acetyl-D-glycopyranuronat wird hauptsächlich verwendet in:
Chemie: Als Zwischenprodukt bei der Synthese komplexerer Moleküle.
Biologie: In Studien, die Östrogenrezeptoren betreffen.
Medizin: Als Vorläufer bei der Entwicklung von Medikamenten, die auf Östrogenrezeptoren abzielen.
Wirkmechanismus
Die Verbindung übt ihre Wirkung durch Interaktion mit Östrogenrezeptoren aus. Sie wirkt als gemischter Agonist/Antagonist, d. h. sie kann den Rezeptor je nach Kontext sowohl aktivieren als auch hemmen. Diese duale Wirkung wird durch seine molekulare Struktur vermittelt, die es ihm ermöglicht, in die Bindungsstelle des Rezeptors zu passen und dessen Aktivität zu modulieren .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Raloxifen: Ein nichtsteroidaler Östrogenrezeptor-Modulator.
Tamoxifen: Ein weiterer Östrogenrezeptor-Modulator, der bei der Behandlung von Brustkrebs eingesetzt wird.
Clomiphen: Wird bei Fruchtbarkeitsbehandlungen eingesetzt.
Einzigartigkeit
Was Methyl-1-(6-tert-butyldimethylsylyl-4’-hydroxyraloxifen)-2,3,4-tri-O-acetyl-D-glycopyranuronat auszeichnet, ist seine spezifische Verwendung als Zwischenprodukt bei der Synthese von Raloxifen-Metaboliten. Seine einzigartige Struktur ermöglicht gezielte Modifikationen, die in Forschungsumgebungen entscheidend sind .
Eigenschaften
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-[4-[6-[tert-butyl(dimethyl)silyl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H57NO13SSi/c1-28(49)56-40-41(57-29(2)50)43(58-30(3)51)46(60-42(40)45(53)54-7)59-34-19-15-32(16-20-34)44-38(36-22-21-35(27-37(36)62-44)61-63(8,9)47(4,5)6)39(52)31-13-17-33(18-14-31)55-26-25-48-23-11-10-12-24-48/h13-22,27,40-43,46H,10-12,23-26H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNOPKDREFSCOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)C3=C(C4=C(S3)C=C(C=C4)O[Si](C)(C)C(C)(C)C)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H57NO13SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(8S,10S)-8-Acetyl-10-[[4-O-(3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)-3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione](/img/structure/B12293784.png)
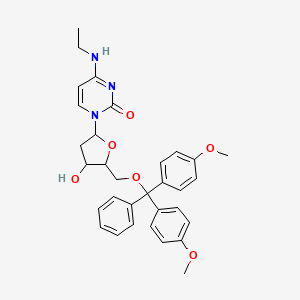
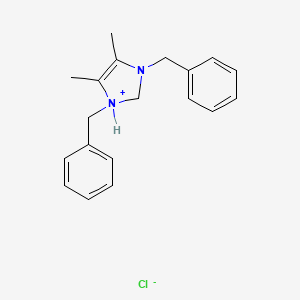
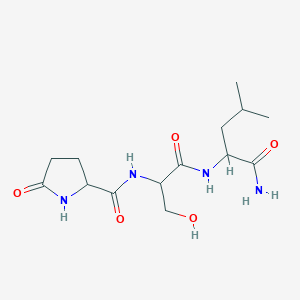
![4-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12293810.png)
![3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B12293821.png)

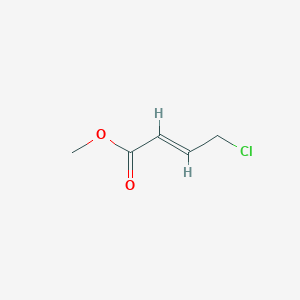
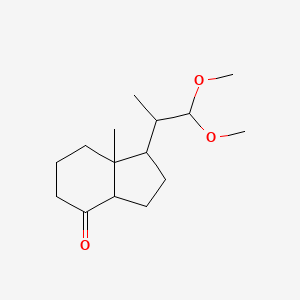
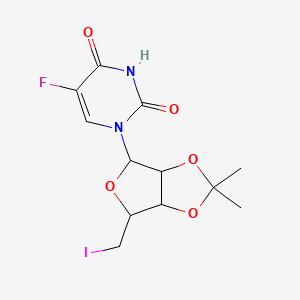
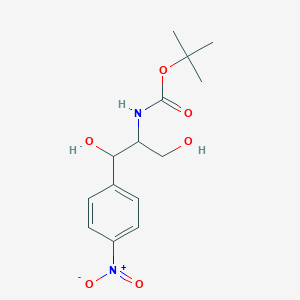
![(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione](/img/structure/B12293890.png)
![13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III](/img/structure/B12293896.png)
![N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12293904.png)
